2,2-Diethyloxetane
Overview
Description
2,2-Diethyloxetane is a cyclic ether with the molecular formula C6H12O. It is a colorless liquid with a pleasant odor and is commonly used as a solvent and as a starting material for the synthesis of other organic compounds. The four-membered oxetane ring structure is notable for its stability and unique reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of diols or halohydrins. For instance, the cyclization of 2,2-diethyl-1,3-propanediol under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds, can also be employed to produce oxetane derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyloxetane can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxetane ring can produce carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted oxetane derivatives.
Scientific Research Applications
2,2-Diethyloxetane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing other functional groups to improve drug properties.
Medicine: Explored for its role in medicinal chemistry, particularly in the development of new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized as a solvent and in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Diethyloxetane exerts its effects is primarily through its reactivity as a cyclic ether. The strained four-membered ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, making this compound a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
2,2-Dimethyloxetane: Another oxetane derivative with similar reactivity but different physical properties due to the presence of methyl groups instead of ethyl groups.
2,2-Dipropyloxetane: Similar structure with propyl groups, leading to different steric and electronic effects.
2,2-Dibutyloxetane: Larger alkyl groups result in different solubility and reactivity profiles.
Uniqueness: 2,2-Diethyloxetane is unique due to its balance of stability and reactivity. The ethyl groups provide a specific steric environment that influences its chemical behavior, making it distinct from other oxetane derivatives. Its applications in various fields, from organic synthesis to medicinal chemistry, highlight its versatility and importance .
Properties
IUPAC Name |
2,2-diethyloxetane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMOGAAWWSMHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCO1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197123 | |
Record name | Oxetane, 2,2-diethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-49-9 | |
Record name | Pentane, 1,3-epoxy-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetane, 2,2-diethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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